An In-depth Technical Guide to 2-Ethynyl-5-fluoropyrimidine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Ethynyl-5-fluoropyrimidine: Properties, Synthesis, and Applications
Foreword: The Strategic Value of a Trifunctional Scaffold
In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the strategic value of a building block is often defined by its convergence of functionality. 2-Ethynyl-5-fluoropyrimidine (CAS No. 1204333-35-6) stands as a premier example of such a scaffold. It elegantly combines three key chemical motifs onto a single, compact heterocyclic core:
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The Pyrimidine Ring: A privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its hydrogen bonding capabilities and metabolic recognition.[1]
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The 5-Fluoro Substituent: A bioisostere for hydrogen that profoundly modulates the electronic properties, pKa, metabolic stability, and binding affinity of the parent molecule.[2]
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The 2-Ethynyl Group: A versatile and highly reactive terminal alkyne that serves as a cornerstone for carbon-carbon bond formation and bioorthogonal conjugation via "click chemistry."
This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of 2-Ethynyl-5-fluoropyrimidine, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
Precise experimental data for 2-Ethynyl-5-fluoropyrimidine is not extensively published, reflecting its status as a specialized research intermediate. The following tables summarize its known identifiers and expected physicochemical and spectroscopic characteristics, derived from foundational chemical principles and data from analogous structures.
Physicochemical Properties
| Property | Value / Description | Source / Rationale |
| CAS Number | 1204333-35-6 | [3] |
| Molecular Formula | C₆H₃FN₂ | [3] |
| Molecular Weight | 122.10 g/mol | Calculated |
| Appearance | Expected to be an off-white to light yellow solid. | Based on analogous ethynyl-heterocycles.[4] |
| Melting Point | Not widely reported. | - |
| Boiling Point | Not widely reported. | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO). | General property of small, functionalized organic molecules. |
| pKa (Conjugate Acid) | Predicted to be low (approx. < 1), characteristic of N-heterocycles. | The electron-withdrawing effects of the fluorine and ethynyl groups decrease the basicity of the ring nitrogens. |
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | δ ~ 8.7 ppm (s, 2H, pyrimidine C4-H, C6-H), δ ~ 3.5 ppm (s, 1H, acetylenic C-H) |
| ¹³C NMR | δ ~ 158 ppm (d, J(C,F) ~20 Hz, C5), δ ~ 155 ppm (d, J(C,F) ~5 Hz, C4/C6), δ ~ 135 ppm (C2), δ ~ 80-85 ppm (acetylenic carbons) |
| ¹⁹F NMR | A single resonance is expected, with its chemical shift influenced by the solvent. |
| Mass Spec (HRMS) | Calculated for C₆H₄FN₂ [M+H]⁺: 123.0353. |
| IR (Infrared) | ~3300 cm⁻¹ (C≡C-H stretch), ~2120 cm⁻¹ (C≡C stretch), ~1500-1600 cm⁻¹ (Aromatic C=C/C=N stretch) |
Rationale for NMR Predictions: The two pyrimidine protons are chemically equivalent and expected to appear as a singlet downfield. The fluorine atom will induce a doublet splitting in the ¹³C NMR for adjacent carbons (C4, C5, C6), with the magnitude of the coupling constant (J) decreasing with the number of bonds. The acetylenic proton signal is a characteristic singlet.
Synthesis and Key Reactions
The true utility of 2-Ethynyl-5-fluoropyrimidine is realized through its synthesis and subsequent reactions, which unlock a vast chemical space for derivatization.
Synthesis via Sonogashira Coupling
The most direct and widely adopted method for synthesizing 2-Ethynyl-5-fluoropyrimidine is the Sonogashira cross-coupling reaction.[5][6] This powerful C-C bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide. The synthesis typically starts from a readily available di-substituted pyrimidine, such as 2-chloro-5-fluoropyrimidine.
The choice of a chloro-precursor over bromo- or iodo- is often a balance of cost and reactivity; while chlorides are less reactive, modern palladium catalysts and ligands can effectively facilitate the coupling.[6] The use of a protected alkyne, like (trimethylsilyl)acetylene, prevents self-coupling and is easily deprotected in a subsequent step.
Caption: Synthesis workflow for 2-Ethynyl-5-fluoropyrimidine.
This protocol is a representative example and should be adapted and optimized based on available laboratory equipment and specific substrate batches.
Materials:
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2-Chloro-5-fluoropyrimidine (1.0 equiv)
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(Trimethylsilyl)acetylene (1.5 equiv)
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Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
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Copper(I) iodide [CuI] (0.06 equiv)
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Triethylamine (Et₃N) (3.0 equiv)
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Anhydrous Tetrahydrofuran (THF)
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Potassium Carbonate (K₂CO₃)
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Methanol (MeOH)
Procedure:
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Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-5-fluoropyrimidine, PdCl₂(PPh₃)₂ catalyst, and CuI.
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Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine. The amine acts as both a base and a solvent, and it is crucial for neutralizing the HCl generated during the catalytic cycle.
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Degassing: Degas the mixture by bubbling argon through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) active catalyst.
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Alkyne Addition: Add (trimethylsilyl)acetylene dropwise to the stirring mixture at room temperature.
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Reaction: Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
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Workup (Coupling): Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.
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Deprotection: Dissolve the crude silylated intermediate in methanol. Add potassium carbonate (2.0 equiv) and stir at room temperature for 1-2 hours. The mild base is sufficient to cleave the TMS group.
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Final Purification: Once deprotection is complete (monitored by TLC), neutralize with a weak acid (e.g., saturated NH₄Cl solution), extract with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield 2-Ethynyl-5-fluoropyrimidine.
Core Reactivity and Applications
The synthetic value of 2-Ethynyl-5-fluoropyrimidine lies in the orthogonal reactivity of its functional groups. The terminal alkyne is the primary site for elaboration.
Sonogashira Cross-Coupling (as a Reagent)
Having been formed by a Sonogashira reaction, the product can itself be used as the alkyne component in a second Sonogashira coupling to link the fluoropyrimidine core to other aryl or vinyl systems, further expanding molecular complexity.[7]
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
The terminal alkyne of 2-Ethynyl-5-fluoropyrimidine is an ideal substrate for the Huisgen 1,3-dipolar cycloaddition with organic azides.[8][9] The copper(I)-catalyzed variant (CuAAC) is the cornerstone of "click chemistry," prized for its high efficiency, mild reaction conditions, and regiospecificity, exclusively forming the 1,4-disubstituted 1,2,3-triazole product.[10][11] This reaction is a powerful tool for bioconjugation and the modular synthesis of complex molecules in drug discovery.[12]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 3. 2-Ethynyl-5-fluoropyrimidine | 1204333-35-6 [sigmaaldrich.cn]
- 4. CAS 884494-34-2: 2-Ethynyl-5-fluoropyridine | CymitQuimica [cymitquimica.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. grokipedia.com [grokipedia.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. broadpharm.com [broadpharm.com]
- 11. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Recent trends in click chemistry as a promising technology for virus-related research - PMC [pmc.ncbi.nlm.nih.gov]
